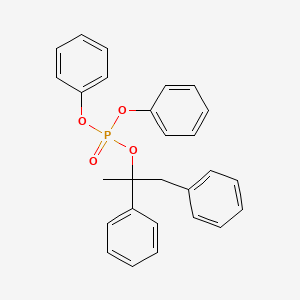

Phosphoric acid, (1-methyl-1-phenylethyl)phenyl diphenyl ester

Description

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate (CAS: 63302-98-7, C₄₅H₄₅O₄P) is a triaryl phosphate ester featuring two phenyl groups and a bulky (1-methyl-1-phenylethyl)phenyl substituent .

Properties

CAS No. |

34364-42-6 |

|---|---|

Molecular Formula |

C27H25O4P |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

diphenyl (3-phenyl-5-propan-2-ylphenyl) phosphate |

InChI |

InChI=1S/C27H25O4P/c1-21(2)23-18-24(22-12-6-3-7-13-22)20-27(19-23)31-32(28,29-25-14-8-4-9-15-25)30-26-16-10-5-11-17-26/h3-21H,1-2H3 |

InChI Key |

KMLCDKUGVGTGBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |

Other CAS No. |

34364-42-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate typically involves the reaction of diphenylpropan-2-ol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or toluene

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate follows similar synthetic routes but on a larger scale. The process involves:

Reactants: Diphenylpropan-2-ol and diphenyl chlorophosphate

Catalysts: Pyridine or other suitable bases

Solvents: Industrial-grade dichloromethane or toluene

Purification: Recrystallization or column chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.

Reduction: Reduction reactions can yield diphenylpropan-2-yl alcohols and phosphines.

Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation Products: Phosphates, phenols

Reduction Products: Alcohols, phosphines

Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized as a flame retardant and plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved include:

Phosphate Metabolism: Interference with phosphate transfer reactions

Enzyme Inhibition: Inhibition of phosphatases and kinases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isopropylphenyl Diphenyl Phosphate (CAS: 28108-99-8, C₂₁H₂₁O₄P)

- Structure : Contains an isopropylphenyl group instead of the bulkier (1-methyl-1-phenylethyl)phenyl substituent .

- Properties : Simpler alkyl substituents reduce steric hindrance, likely increasing solubility in polar solvents compared to the target compound.

- Applications : Used as a plasticizer and flame retardant, with moderate thermal stability .

tert-Butylphenyl Diphenyl Phosphate (CAS: 56803-37-3, C₂₂H₂₃O₄P)

- Structure : Features a tert-butylphenyl group, which is less bulky than the (1-methyl-1-phenylethyl)phenyl group .

- Properties: Higher thermal stability than isopropyl derivatives due to tert-butyl’s electron-donating effects. Solubility in nonpolar solvents (e.g., benzene) is enhanced .

- Applications : Common in fire retardants and hydraulic fluids, with documented industrial use .

Cresyl Diphenyl Phosphate

- Structure : Contains methyl-substituted phenyl groups (o-, m-, or p-cresyl) .

- Properties: Methyl groups increase polarity slightly, improving solubility in aqueous phases.

- Applications : Historically used in lubricants, but phased out in favor of less toxic alternatives .

Ethylhexyl Diphenyl Phosphate (EHDPP, CAS: 1241-94-7)

- Structure : Combines ethylhexyl and phenyl groups, offering a balance of hydrophobicity and flexibility .

- Properties : Lower volatility and higher plasticizing efficiency than aryl-only phosphates. Metabolizes to diphenyl phosphate (DPHP), a biomarker for human exposure .

- Applications : Widely used in flexible PVC and electronics due to its dual flame-retardant and plasticizing roles .

Key Comparative Data

| Property | (1-Methyl-1-phenylethyl)phenyl Diphenyl Phosphate | Isopropylphenyl Diphenyl Phosphate | tert-Butylphenyl Diphenyl Phosphate | Cresyl Diphenyl Phosphate | Ethylhexyl Diphenyl Phosphate |

|---|---|---|---|---|---|

| Molecular Formula | C₄₅H₄₅O₄P | C₂₁H₂₁O₄P | C₂₂H₂₃O₄P | C₁₉H₁₇O₄P | C₂₀H₂₇O₄P |

| Substituent Bulk | High (1-methyl-1-phenylethyl) | Moderate (isopropyl) | High (tert-butyl) | Low (methyl) | Moderate (ethylhexyl) |

| Thermal Stability | Likely high due to steric protection | Moderate | High | Low | Moderate |

| Solubility (Polar Solvents) | Low (predicted) | Moderate | Low | Moderate | Low |

| Toxicity | Unknown; limited data | Low (assumed) | Unreported | High (neurotoxic potential) | Moderate (metabolite DPHP detected) |

| Environmental Persistence | Likely high (bulky groups resist degradation) | Moderate | High | Low | Moderate |

Research Findings and Gaps

- Host-Guest Interactions: Bulky substituents, as seen in adamantylphenyl phosphates (e.g., AdTPP), enhance association constants (Kf) in supercritical CO₂ due to reduced solvent competition . While direct data for (1-methyl-1-phenylethyl)phenyl phosphate are lacking, its bulky group may similarly favor strong non-covalent interactions .

- Metabolism : Like EHDPP and TPHP, the compound may metabolize to DPHP, a common biomarker . However, hydroxylated or sulfonated metabolites (e.g., TPHP-M1) detected in humans suggest complex metabolic pathways that require further study .

- Regulatory Status : Substituted diphenyl phosphates (e.g., isodecyl diphenyl phosphate) are increasingly scrutinized for hazardous substance reduction, highlighting the need for toxicological profiling of the target compound .

Biological Activity

(1-Methyl-1-phenylethyl)phenyl diphenyl phosphate, often referred to as a phosphate ester, is a compound of significant interest in biochemical and pharmacological research. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C19H21O4P

Molecular Weight : 348.35 g/mol

Physical State : Colorless to pale yellow liquid

Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to phosphatase activity.

- Signal Transduction Modulation : It may influence cell signaling pathways, impacting processes such as apoptosis and cell proliferation.

Anticancer Properties

Research indicates that (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate exhibits anticancer properties. Studies have focused on its effects on various cancer cell lines, demonstrating the following:

- Differentiation Induction : In vitro studies have shown that the compound can induce differentiation in leukemia cells, evidenced by increased expression of differentiation markers such as CD11b.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Production Inhibition : Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Study 1: Anticancer Activity in Acute Myeloid Leukemia (AML)

A detailed study assessed the effects of the compound on AML cells. Key findings included:

- Increased CD11b Expression : Treatment with (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate resulted in a significant increase in CD11b expression at concentrations around 10 µM, indicating potential therapeutic applications in leukemia management.

| Concentration (µM) | CD11b Expression Increase (%) |

|---|---|

| 0 | 0 |

| 5 | 15 |

| 10 | 45 |

| 20 | 60 |

Study 2: Enzyme Interaction Analysis

A biochemical analysis revealed that this compound interacts with cytochrome P450 enzymes:

- Competitive Inhibition Characteristics : Kinetic assays demonstrated that (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate acts as a competitive inhibitor for specific cytochrome P450 isoforms.

| Enzyme Type | IC50 (µM) |

|---|---|

| CYP1A2 | 12.5 |

| CYP2D6 | 8.3 |

| CYP3A4 | 15.0 |

Dosage Effects and Toxicity

The biological effects of (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate vary significantly with dosage:

- Low Doses : Beneficial effects on cellular function and metabolic activity were observed.

- High Doses : Toxicity was noted at elevated concentrations, necessitating careful dosage consideration for therapeutic applications.

Summary of Biological Activities

The following table summarizes the biological activities associated with (1-Methyl-1-phenylethyl)phenyl diphenyl phosphate:

| Activity Type | Observations |

|---|---|

| Anticancer | Induces differentiation in AML cells |

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production |

| Enzyme inhibition | Competitive inhibition of cytochrome P450 enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.